Phenyl (2,4-dichlorophenoxy)acetate

説明

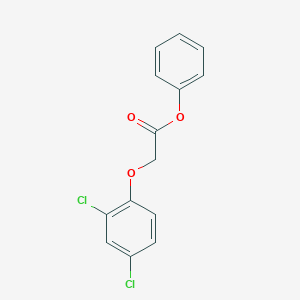

Phenyl (2,4-dichlorophenoxy)acetate is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known systemic herbicide used to control broadleaf weeds. Structurally, it consists of a phenyl ester group linked to the (2,4-dichlorophenoxy)acetic acid moiety. This compound is part of a broader class of phenoxyacetic acid derivatives, which are often modified to enhance herbicidal efficacy, reduce volatility, or improve environmental stability.

特性

CAS番号 |

5253-44-1 |

|---|---|

分子式 |

C14H10Cl2O3 |

分子量 |

297.1 g/mol |

IUPAC名 |

phenyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-6-7-13(12(16)8-10)18-9-14(17)19-11-4-2-1-3-5-11/h1-8H,9H2 |

InChIキー |

VJJAGGWCTRGANO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |

正規SMILES |

C1=CC=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

A. Ionic Liquid (IL) Formulations

ILs combine (2,4-dichlorophenoxy)acetate anions with cationic surfactants to enhance solubility and reduce environmental mobility. Examples include:

- Alkyldi(2-hydroxyethyl)methylammonium (2,4-D) : Demonstrated 20–30% higher herbicidal activity against broadleaf weeds in winter wheat compared to 2,4-D-dimethylammonium salt, with efficacy comparable to 2,4-D 2-ethylhexyl ester .

Key Advantage of ILs : Enhanced bioavailability and reduced volatility due to ionic interactions, minimizing off-target effects .

B. Ester Derivatives

Esterification of 2,4-D with alkyl or aryl groups modifies lipophilicity and persistence:

- 2-Ethylhexyl (2,4-D) Ester : A liquid formulation (CAS 1928-43-4) with high lipid solubility, enabling rapid foliar absorption. It is less volatile than free acid forms but requires surfactants for optimal activity .

- Octyl (2,4-D) Ester (CAS 1928-44-5): Similar to 2-ethylhexyl ester but with a longer carbon chain, contributing to slower degradation and extended residual activity in soil .

Comparison with Phenyl Ester : Phenyl esters are expected to exhibit higher photostability than alkyl esters due to aromatic conjugation but may have lower mobility in hydrophobic soil matrices.

C. Thiosemicarbazide Derivatives

Functionalization with thiosemicarbazide moieties introduces cytotoxic properties:

Key Difference : Unlike herbicidal analogs, these derivatives prioritize biomedical applications, leveraging the 2,4-D scaffold for targeted therapeutic effects.

Data Tables

Table 1: Comparative Properties of Selected 2,4-D Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Application | Efficacy/Activity Notes |

|---|---|---|---|---|

| This compound | N/A | C₁₄H₁₀Cl₂O₃ | Herbicide (theoretical) | Expected high photostability |

| 2-Ethylhexyl (2,4-D) ester | 1928-43-4 | C₁₆H₂₂Cl₂O₃ | Agriculture | High lipophilicity, rapid absorption |

| Octyl (2,4-D) ester | 1928-44-5 | C₁₆H₂₂Cl₂O₃ | Agriculture | Extended soil persistence |

| Didecyldimethylammonium (2,4-D) | N/A | C₂₄H₄₈Cl₂NO₃ | Herbicidal ionic liquid | Reduced leaching, thermal stability |

| 1-(2,4-D)acetyl-4-(1-naphthyl)thiosemicarbazide | N/A | C₁₉H₁₄Cl₂N₃O₂S | Biomedicine | Selective cytotoxicity (IC₅₀: 12 μM) |

Research Findings and Contradictions

- Efficacy vs. Safety Trade-offs : While IL formulations like DDA)(2,4-D) show improved herbicidal activity and environmental stability, their higher persistence raises concerns about long-term soil accumulation .

- Structural-Activity Relationships : Longer alkyl chains in esters (e.g., octyl vs. ethylhexyl) correlate with increased soil adsorption but reduced rainfastness .

- Contradictory Data: suggests ILs match the efficacy of 2-ethylhexyl esters, but notes ester formulations often require adjuvant additives for optimal performance, complicating direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。